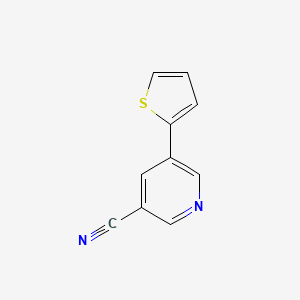

5-(チオフェン-2-イル)ニコチノニトリル

説明

5-(Thiophen-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6N2S and its molecular weight is 186.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Thiophen-2-yl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Thiophen-2-yl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

殺菌活性

5-(チオフェン-2-イル)ニコチノニトリル: は、殺菌活性において重要なリード化合物として特定されています。研究によると、この化合物の特定の誘導体、特に6位にクロロ基を持つ誘導体は、キュウリうどんこ病(CDM)などの作物病害に対して有望な殺菌活性を示すことが示されています。 これらの知見は、有効な殺菌剤のさらなる構造最適化と開発の可能性を示唆しています .

抗菌特性

5-(チオフェン-2-イル)ニコチノニトリルを含むチオフェン誘導体は、抗菌活性を示しています。 この幅広い用途は、このような化合物が、様々な細菌および真菌感染症に対抗するための新しい抗菌剤の開発に使用できることを示唆しています .

鎮痛および抗炎症用途

医療分野では、チオフェン誘導体は、鎮痛および抗炎症特性で知られています。 これは、5-(チオフェン-2-イル)ニコチノニトリルが、新しい鎮痛薬および抗炎症薬の合成に使用される可能性があることを示唆しています .

降圧効果

チオフェン化合物は、降圧効果とも関連付けられています。 これは、5-(チオフェン-2-イル)ニコチノニトリルが、高血圧の治療薬の作成に潜在的に使用できることを示唆しています .

抗腫瘍活性

チオフェン誘導体の抗腫瘍活性は、別の重要な研究分野であり、5-(チオフェン-2-イル)ニコチノニトリルは、様々な形態の癌に対する武器を拡大し、新しい抗癌剤の開発に貢献する可能性があります .

材料科学への応用

医療用途に加えて、チオフェン誘導体は、発光ダイオード(LED)の製造などの材料科学に使用されています。 これは、5-(チオフェン-2-イル)ニコチノニトリルが、電子材料およびデバイスの開発に役割を果たす可能性があることを示唆しています .

腐食防止

工業用途では、チオフェン化合物は、金属の腐食防止剤として機能します。 これは、5-(チオフェン-2-イル)ニコチノニトリルが、金属表面を腐食から保護する可能性を検討できることを意味し、金属ベースの構造の寿命を延ばすために重要です .

作用機序

Mode of Action

Many thiophene derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-(Thiophen-2-yl)nicotinonitrile could potentially interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities exhibited by thiophene derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Result of Action

Without specific studies on 5-(Thiophen-2-yl)nicotinonitrile, it’s difficult to describe the precise molecular and cellular effects of this compound’s action. Based on the known activities of other thiophene derivatives , it could potentially have a range of effects depending on the specific targets it interacts with.

生化学分析

Biochemical Properties

5-(Thiophen-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA, leading to DNA degradation . It also exhibits broad-spectrum antimicrobial activity, being effective against both Gram-positive and Gram-negative bacterial strains . The interaction of 5-(Thiophen-2-yl)nicotinonitrile with superoxide dismutase (SOD) mimics its activity, inhibiting the generation of superoxide radicals . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of 5-(Thiophen-2-yl)nicotinonitrile on various cell types and cellular processes are profound. This compound has been observed to induce DNA and protein degradation in bacterial cells, leading to cell death . Additionally, it exhibits antifungal activity against Saccharomyces cerevisiae

Molecular Mechanism

At the molecular level, 5-(Thiophen-2-yl)nicotinonitrile exerts its effects through several mechanisms. It binds to DNA, causing structural changes that lead to degradation . The compound also interacts with enzymes such as superoxide dismutase, inhibiting their activity and reducing the generation of reactive oxygen species . These molecular interactions are crucial for understanding the compound’s antimicrobial and antioxidant properties.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(Thiophen-2-yl)nicotinonitrile over time in laboratory settings are important factors in its biochemical analysis. Studies have shown that the compound remains stable under various conditions, maintaining its antimicrobial and antioxidant activities . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that 5-(Thiophen-2-yl)nicotinonitrile can sustain its biological activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-(Thiophen-2-yl)nicotinonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without noticeable toxic effects . At higher doses, toxic effects such as cellular damage and oxidative stress have been observed . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

5-(Thiophen-2-yl)nicotinonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism involves its conversion into various intermediates, which can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-(Thiophen-2-yl)nicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

5-(Thiophen-2-yl)nicotinonitrile is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to organelles such as the nucleus and mitochondria . These subcellular localizations are critical for its activity and function, influencing its interactions with cellular components.

生物活性

5-(Thiophen-2-yl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential. The discussion is supported by data tables and relevant case studies from diverse sources.

Synthesis and Structural Characteristics

5-(Thiophen-2-yl)nicotinonitrile can be synthesized through various methods, typically involving the reaction of thiophene derivatives with nicotinonitrile under specific conditions. The structural formula can be represented as follows:

This compound features a thiophene ring attached to a nicotinonitrile moiety, contributing to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nicotinonitrile derivatives, including 5-(Thiophen-2-yl)nicotinonitrile. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)nicotinonitrile | HepG2 | 16.70 ± 1.3 | |

| 5-(Thiophen-2-yl)nicotinonitrile | HeLa | 7.67 ± 0.6 | |

| Cpd. 19 | HepG2 | 5.16 ± 0.4 | |

| Cpd. 18 | HeLa | 4.50 ± 0.2 |

The data shows that 5-(Thiophen-2-yl)nicotinonitrile has comparable or superior activity to established chemotherapeutics like doxorubicin (DOX), particularly in the HeLa cell line.

Antimicrobial Activity

The antimicrobial properties of nicotinonitriles have also been explored, with promising results against various bacterial strains.

Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)nicotinonitrile | Staphylococcus aureus | 17.6 | |

| 5-(Thiophen-2-yl)nicotinonitrile | Escherichia coli | 9.6 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The biological activity of 5-(Thiophen-2-yl)nicotinonitrile is attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, nicotinonitriles have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . Additionally, they exhibit anti-inflammatory properties that may contribute to their therapeutic effects .

特性

IUPAC Name |

5-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIJNJZPWVSQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705748 | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-10-2 | |

| Record name | 3-Pyridinecarbonitrile, 5-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。